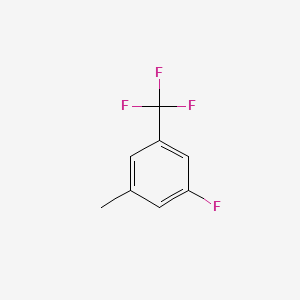

3-Fluoro-5-methylbenzotrifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-methyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-5-2-6(8(10,11)12)4-7(9)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBNDZJSKMKSOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591716 | |

| Record name | 1-Fluoro-3-methyl-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099598-02-3 | |

| Record name | 1-Fluoro-3-methyl-5-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099598-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-3-methyl-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-3-methyl-5-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Fluoro-5-methylbenzotrifluoride (CAS: 1099598-02-3)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Fluoro-5-methylbenzotrifluoride, a fluorinated aromatic compound of significant interest as a building block in synthetic chemistry. Its unique substitution pattern, featuring a fluoro, a methyl, and a trifluoromethyl group, makes it a valuable intermediate for the development of novel pharmaceutical and agrochemical agents. This guide details its chemical and physical properties, outlines a plausible synthetic pathway with experimental protocols, and explores its potential applications in medicinal chemistry.

Core Properties and Safety Data

This compound is a substituted toluene derivative. The presence of both a fluorine atom and a trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for molecular design.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1099598-02-3 | [1] |

| Molecular Formula | C₈H₆F₄ | [1] |

| Molecular Weight | 178.13 g/mol | [1] |

| MDL Number | MFCD11100542 | [1] |

| Physical Form | Data not publicly available | |

| Boiling Point | Data not publicly available | |

| Melting Point | Data not publicly available | |

| Density | Data not publicly available |

Safety and Handling

This compound is classified as an irritant.[1] Based on the hazard assessment of structurally similar compounds like 3-Bromo-5-methylbenzotrifluoride, it may cause skin and serious eye irritation.[2] Standard laboratory safety protocols should be strictly followed.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing vapours), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are required. All handling should be performed in a well-ventilated fume hood.

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient route can be proposed based on well-established organofluorine chemistry, such as the Balz-Schiemann reaction. A likely precursor for this synthesis is 3-Amino-5-methylbenzotrifluoride.

Proposed Synthetic Workflow

The proposed synthesis involves two primary steps: the diazotization of the starting aniline derivative, followed by a fluorination reaction.

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization

The successful synthesis of the target compound would be confirmed using standard analytical techniques:

-

¹⁹F NMR: This is the most definitive technique. The spectrum is expected to show two distinct signals: a singlet for the trifluoromethyl (-CF₃) group and another signal (likely a multiplet due to coupling with nearby protons) for the aromatic fluorine atom.

-

¹H NMR: The spectrum should display signals corresponding to the aromatic protons and a singlet for the methyl (-CH₃) group protons.

-

¹³C NMR: The carbon spectrum will show characteristic signals for the aromatic carbons, the methyl carbon, and a quartet for the trifluoromethyl carbon due to C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (178.13 g/mol ).

Role in Medicinal Chemistry and Drug Development

The incorporation of fluorine and trifluoromethyl groups is a cornerstone strategy in modern drug design to enhance the efficacy and pharmacokinetic profile of bioactive molecules.[3] this compound serves as a valuable building block that provides a scaffold containing these key functional groups.

Key Physicochemical Contributions

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group and the aromatic fluorine resistant to metabolic degradation by enzymes like cytochrome P450.[4][5] This can increase a drug's half-life and bioavailability.

-

Increased Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier.[4][5] This property is critical for drugs targeting the central nervous system or intracellular components.

-

Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH and potentially improving target binding or solubility.

-

Bioisosterism: The fluorine atom is a bioisostere of a hydrogen atom, while the trifluoromethyl group can act as a bioisostere for larger groups like isopropyl.[6] This allows for steric and electronic modifications of a lead compound while maintaining its overall shape for receptor binding.

Caption: Role as a building block in modulating key drug properties.

Experimental Protocols (Proposed)

The following is a detailed, hypothetical protocol for the synthesis of this compound based on the Balz-Schiemann reaction.

Materials and Equipment

-

Reagents: 3-Amino-5-methylbenzotrifluoride, Tetrafluoroboric acid (HBF₄, 48 wt. % in H₂O), Sodium nitrite (NaNO₂), Diethyl ether, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

-

Equipment: Three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice bath, heating mantle, rotary evaporator, Buchner funnel, standard glassware for extraction and filtration.

Procedure

Step 1: Diazotization of 3-Amino-5-methylbenzotrifluoride

-

In a 250 mL three-neck flask equipped with a magnetic stirrer and thermometer, dissolve 3-Amino-5-methylbenzotrifluoride (1 eq.) in tetrafluoroboric acid (2.5 eq.) at room temperature.

-

Cool the resulting solution to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.05 eq.) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled amine solution via a dropping funnel, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of a precipitate (the diazonium tetrafluoroborate salt) should be observed.

Step 2: Balz-Schiemann Reaction (Fluorination)

-

Collect the precipitated diazonium salt by vacuum filtration using a Buchner funnel.

-

Wash the filter cake sequentially with cold water, cold methanol, and finally cold diethyl ether to remove residual acid and impurities.

-

Dry the isolated salt under vacuum. Caution: Dried diazonium salts can be explosive and should be handled with extreme care behind a blast shield. Do not scrape or apply friction.

-

Gently place the dried diazonium salt in a flask equipped with a reflux condenser.

-

Heat the solid gently using a heating mantle. The decomposition will begin, evidenced by the evolution of nitrogen (N₂) and boron trifluoride (BF₃) gas. The heating should be controlled to maintain a steady rate of gas evolution.

-

Once gas evolution ceases, allow the flask to cool to room temperature.

Step 3: Work-up and Purification

-

Extract the crude product from the reaction flask with diethyl ether.

-

Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the resulting crude oil via fractional distillation or flash column chromatography to yield pure this compound.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for application in the pharmaceutical and agrochemical industries. Its trifunctionalized aromatic core provides a robust scaffold for synthesizing complex molecules with enhanced physicochemical and biological properties. The synthetic route, while requiring careful handling of diazonium intermediates, is based on reliable and well-documented chemical transformations. As the demand for sophisticated fluorinated compounds continues to grow in drug discovery, building blocks like this compound will remain indispensable tools for researchers and synthetic chemists.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. 3-Bromo-5-methylbenzotrifluoride | C8H6BrF3 | CID 20467615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Fluoro-5-methylbenzotrifluoride (CAS No: 1099598-02-3). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document also includes general experimental protocols for the determination of key physicochemical parameters and a logical workflow for its synthesis and characterization, based on established methods for analogous benzotrifluoride derivatives.

Core Physicochemical Data

The fundamental molecular properties of this compound have been established and are summarized below.

| Property | Value | Source |

| CAS Number | 1099598-02-3 | [1] |

| Molecular Formula | C₈H₆F₄ | [1] |

| Molecular Weight | 178.13 g/mol | [1] |

| Hazard Classification | Irritant | [1] |

Quantitative Physicochemical Properties

| Property | Experimental Value | General Expectation |

| Melting Point | Data not available | Likely a low-melting solid or liquid at room temperature. |

| Boiling Point | Data not available | Expected to be in the range of 180-190 °C at atmospheric pressure.[2][3] |

| Density | Data not available | Expected to be a liquid with a density greater than 1 g/mL.[2][3] |

| Water Solubility | Data not available | Expected to be insoluble in water.[2][3] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the core physicochemical properties of this compound.

Determination of Melting and Boiling Points

Melting Point: The melting point can be determined using a standard melting point apparatus. A small, dry sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded.

Boiling Point: The boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, resulting in stable boiling and condensation, is recorded. For small sample sizes, micro-boiling point determination methods can be employed.

Determination of Density

The density of liquid this compound can be determined using a pycnometer. The pycnometer is first weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, allowing for the calculation of the density (mass/volume) at a specific temperature.

Determination of Solubility

The solubility of this compound in water and various organic solvents can be determined by adding a known amount of the compound to a known volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is then measured, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for assessing the purity of this compound and confirming its molecular weight. A solution of the compound is injected into the gas chromatograph, where it is vaporized and separated based on its volatility. The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used to identify the compound and its fragments.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

¹⁹F NMR: Is particularly useful for fluorine-containing compounds, providing information on the chemical environment of the fluorine atoms.

For NMR analysis, the sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is recorded on an NMR spectrometer.[6]

Logical Workflow for Synthesis and Characterization

As specific signaling pathways involving this compound are not documented in the provided search results, a logical workflow for the general synthesis and characterization of a substituted benzotrifluoride derivative is presented below. This workflow is applicable to the production and verification of this compound.

Caption: A general workflow for the synthesis and characterization of a substituted benzotrifluoride.

Safety, Handling, and Storage

Hazard: this compound is classified as an irritant.[1]

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

This technical guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. 3-Fluoro-5-Nitrobenzotrifluoride Manufacturer & Supplier in China | CAS 121433-89-6 | Properties, Applications, Safety Data [boulingchem.com]

- 3. 3-Bromo-5-Methylbenzotrifluoride (CAS 401-89-6) | Properties, Uses, Safety & Suppliers in China [boulingchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

Spectral Data Analysis of 3-Fluoro-5-methylbenzotrifluoride: A Technical Guide

Disclaimer: Extensive searches of publicly available scientific databases and chemical supplier information did not yield specific experimental spectral data (NMR, IR, MS) for 3-Fluoro-5-methylbenzotrifluoride (CAS: 1099598-02-3). The following guide is presented as a template for researchers and scientists, outlining the expected data presentation, detailed experimental protocols for acquiring such data, and logical workflows for spectral analysis of this and similar fluorinated aromatic compounds. The data tables are provided as a structured format to be populated upon experimental data acquisition.

Overview

This compound is a substituted aromatic compound of interest in various fields of chemical research, including pharmaceutical and materials science. Its structural complexity, featuring a trifluoromethyl group, a fluorine atom, and a methyl group on the benzene ring, gives rise to distinct spectral characteristics. This document provides a framework for the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data Summary

The following tables are structured to present the anticipated quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available | CH₃ | |||

| Data not available | Ar-H | |||

| Data not available | Ar-H | |||

| Data not available | Ar-H |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | CH₃ | ||

| Data not available | Ar-C | ||

| Data not available | Ar-C | ||

| Data not available | Ar-C | ||

| Data not available | Ar-C-F | ||

| Data not available | Ar-C-CH₃ | ||

| Data not available | Ar-C-CF₃ | ||

| Data not available | q | ¹JCF ≈ 270-280 | CF₃ |

Table 3: ¹⁹F NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | Ar-F | ||

| Data not available | s | CF₃ |

Table 4: IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | C-H stretch (aromatic) | |

| Data not available | C-H stretch (aliphatic) | |

| Data not available | C=C stretch (aromatic) | |

| Data not available | C-F stretch (aromatic) | |

| Data not available | C-F stretch (trifluoromethyl) | |

| Data not available | C-H bend (aromatic) |

Table 5: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| Data not available | [M]⁺ | |

| Data not available | [M-F]⁺ | |

| Data not available | [M-CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atoms.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if the solvent does not provide a reference signal. For ¹⁹F NMR, an external standard like CFCl₃ can be used.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 12-15 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Spectral Width: 200-250 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -200 to 0 ppm (relative to CFCl₃).

-

Number of Scans: 64-256.

-

Relaxation Delay (d1): 1-2 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Alternatively, if the sample is a solid, place a small amount on the crystal and apply pressure using the anvil.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Analysis:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

GC Column: A suitable capillary column (e.g., HP-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: 40-400 m/z.

Data Processing:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures. The presence of fluorine can lead to characteristic neutral losses.

Visualizations

The following diagrams illustrate the logical workflow of spectral data acquisition and the molecular structure with predicted NMR correlations.

Caption: Workflow for spectral data acquisition, processing, and analysis.

Caption: Structure of this compound with predicted NMR signal assignments.

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-Fluoro-5-methylbenzotrifluoride, a valuable intermediate in the pharmaceutical and agrochemical industries. The document details the necessary starting materials, reaction protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the introduction of the fluorine atom onto a pre-functionalized benzene ring. The most prominent and well-established method is the Balz-Schiemann reaction , which utilizes a diazonium salt intermediate. Alternative routes involving nucleophilic aromatic substitution and other transformations from readily available precursors are also discussed.

Pathway 1: Balz-Schiemann Reaction from 3-Fluoro-5-methylaniline

This is the most direct and commonly employed route for the synthesis of this compound. The synthesis begins with the diazotization of 3-fluoro-5-methylaniline, followed by the thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.

Experimental Protocol:

Step 1: Diazotization of 3-Fluoro-5-methylaniline

-

In a suitable reaction vessel, 3-fluoro-5-methylaniline is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄) or hydrochloric acid (HCl).

-

The solution is cooled to a temperature between 0 and 5 °C using an ice bath.

-

An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the cooled solution while maintaining the low temperature. This in-situ formation of nitrous acid (HNO₂) reacts with the amine to form the 5-fluoro-3-methylbenzenediazonium salt.

-

If hydrochloric acid was used initially, a solution of sodium tetrafluoroborate (NaBF₄) is then added to precipitate the 5-fluoro-3-methylbenzenediazonium tetrafluoroborate salt.

Step 2: Decomposition of the Diazonium Salt

The isolated diazonium tetrafluoroborate salt is then decomposed to yield the final product. This can be achieved through two primary methods:

-

Thermal Decomposition: The dry diazonium salt is gently heated. The decomposition is often carried out in an inert, high-boiling solvent or in the absence of a solvent. The reaction proceeds via the loss of nitrogen gas and boron trifluoride to yield this compound.[1][2][3]

-

Photochemical Decomposition: Alternatively, the decomposition can be initiated by irradiating the diazonium salt with UV light. This method can sometimes offer milder reaction conditions.[1]

Quantitative Data:

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 3-Fluoro-5-methylaniline | 1. NaNO₂, HBF₄ (aq.) 2. Heat | This compound | Not explicitly reported, but analogous reactions suggest moderate to good yields. | Conceptual |

Alternative Synthetic Pathways

While the Balz-Schiemann reaction is the most direct route, other strategies can be employed, often involving more steps but utilizing different starting materials.

Pathway 2: From 3-Bromo-5-methylbenzotrifluoride

This pathway involves the conversion of a bromo-substituted precursor to the desired fluoro-compound.

Step 1: Synthesis of 3-Amino-5-methylbenzotrifluoride

3-Bromo-5-methylbenzotrifluoride can be converted to 3-amino-5-methylbenzotrifluoride via a Buchwald-Hartwig amination reaction.[4][5][6][7][8] This palladium-catalyzed cross-coupling reaction typically employs a phosphine ligand and a base to facilitate the C-N bond formation with an ammonia surrogate.

Step 2: Balz-Schiemann Reaction

The resulting 3-amino-5-methylbenzotrifluoride can then be subjected to the Balz-Schiemann reaction as described in Pathway 1 to yield this compound.

Pathway 3: From 3-Nitro-5-methylbenzotrifluoride

This route begins with a nitro-substituted precursor, which is a common starting point in aromatic chemistry.

Step 1: Reduction of the Nitro Group

3-Nitro-5-methylbenzotrifluoride can be reduced to 3-amino-5-methylbenzotrifluoride. This reduction is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through chemical reduction using reagents like tin(II) chloride in hydrochloric acid.[9]

Step 2: Balz-Schiemann Reaction

The synthesized 3-amino-5-methylbenzotrifluoride is then converted to the final product using the Balz-Schiemann reaction as detailed previously.

Signaling Pathways and Experimental Workflows

The synthesis of this compound primarily involves well-established organic reactions. The logical flow of these multi-step syntheses can be visualized to aid in experimental planning.

The diagram above illustrates the three main synthetic pathways discussed. Each pathway converges on the formation of the target molecule, highlighting the key starting materials and the types of reactions involved in each transformation.

This workflow diagram provides a step-by-step visualization of the experimental protocol for the Balz-Schiemann reaction, from the initial starting material to the final purified product. This allows for a clear understanding of the sequence of operations required for the synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

discovery and history of 3-Fluoro-5-methylbenzotrifluoride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical and Spectroscopic Data

The fundamental properties of 3-Fluoro-5-methylbenzotrifluoride are summarized in the table below. This data is compiled from various chemical supplier catalogs and databases.

| Property | Value | Reference |

| CAS Number | 1099598-02-3 | [1] |

| Molecular Formula | C₈H₆F₄ | [1] |

| Molecular Weight | 178.13 g/mol | [1] |

| MDL Number | MFCD11100542 | [1] |

| Physical Form | Not specified; likely a liquid | |

| Hazard Classification | Irritant | [1] |

Proposed Synthesis of this compound

While a specific, published synthesis for this compound is not prominently documented, a logical and efficient synthetic pathway can be proposed based on well-established methodologies in organofluorine chemistry. A plausible multi-step synthesis starting from the readily available 3-bromo-5-nitrotoluene is outlined below. This pathway involves nitration, halogen exchange (Halex reaction), reduction of the nitro group, and a Sandmeyer-type reaction to introduce the fluorine atom.

Caption: Proposed synthetic pathway for this compound.

An alternative, and perhaps more direct, conceptual workflow for the synthesis could start from a precursor that already contains the desired methyl and trifluoromethyl groups. The key transformations would then be the introduction of the fluoro-substituent.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following is a representative, detailed experimental protocol for the synthesis of a fluorinated benzotrifluoride derivative, adapted from general procedures found in the patent literature for analogous compounds. This protocol is provided for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Synthesis of 3-Fluoro-5-aminobenzotrifluoride from 3-Nitro-5-fluorobenzotrifluoride (Illustrative Reduction Step)

This protocol illustrates a reduction step common in the synthesis of such compounds.

Materials and Equipment:

-

3-Nitro-5-fluorobenzotrifluoride

-

Ethanol (reagent grade)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas supply

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

-

Filtration apparatus (e.g., Buchner funnel with Celite or similar filter aid)

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask, dissolve 3-Nitro-5-fluorobenzotrifluoride (1.0 eq) in ethanol (10-20 mL per gram of starting material).

-

Carefully add 10% palladium on carbon (0.05-0.10 eq by weight) to the solution.

-

Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.

-

Maintain a positive pressure of hydrogen (e.g., using a balloon or a pressure of 1-3 atm in a Parr apparatus) and stir the mixture vigorously at room temperature (20-25 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Once the reaction is complete, carefully purge the system with nitrogen gas to remove all hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Fluoro-5-aminobenzotrifluoride.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure, if necessary.

Conclusion

This compound is a valuable, albeit not widely documented, chemical intermediate. While its formal discovery and history are not detailed in the public domain, its synthesis can be achieved through established and reliable methods of modern organic chemistry. The protocols and data presented in this guide are intended to provide a foundational understanding for researchers and professionals working with this and related fluorinated compounds. As with all chemical syntheses, appropriate safety precautions and optimization of reaction conditions are paramount for successful and safe execution.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Fluoro-5-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-methylbenzotrifluoride is a substituted aromatic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine and trifluoromethyl substituents. The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorine atom can modulate electronic properties and lipophilicity.[1] A thorough understanding of its molecular structure and conformational preferences is crucial for its application in rational drug design and the development of advanced materials. This guide provides a comprehensive overview of the molecular structure, conformational analysis, and spectroscopic properties of this compound, integrating experimental data from related compounds with computational predictions.

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom at position 3, a methyl group at position 5, and a trifluoromethyl group at position 1.

Molecular Properties:

| Property | Value | Source |

| CAS Number | 1099598-02-3 | [2] |

| Molecular Formula | C₈H₆F₄ | [2] |

| Molecular Weight | 178.13 g/mol | [2] |

Predicted Structural Parameters

Due to a lack of published X-ray crystallography data for this compound, its geometric parameters have been predicted using computational chemistry methods. The following table presents optimized bond lengths and angles calculated at the B3LYP/6-31G(d) level of theory, a common method for small organic molecules.[3]

Table 1: Predicted Bond Lengths and Angles

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C1-C2 | 1.396 | C2-C1-C6 | 118.9 |

| C2-C3 | 1.387 | C1-C2-C3 | 120.8 |

| C3-C4 | 1.388 | C2-C3-C4 | 119.1 |

| C4-C5 | 1.395 | C3-C4-C5 | 121.5 |

| C5-C6 | 1.394 | C4-C5-C6 | 118.9 |

| C6-C1 | 1.401 | C5-C6-C1 | 120.8 |

| C1-C(CF₃) | 1.505 | C6-C1-C(CF₃) | 120.5 |

| C3-F | 1.362 | C2-C1-C(CF₃) | 120.6 |

| C5-C(CH₃) | 1.511 | C2-C3-F | 119.3 |

| C-H (Aromatic) | ~1.08 | C4-C3-F | 119.6 |

| C-H (Methyl) | ~1.09 | C4-C5-C(CH₃) | 120.7 |

| C-F (CF₃) | ~1.34 | C6-C5-C(CH₃) | 120.4 |

| F-C-F (CF₃) | ~107.5 |

Note: These values are computationally derived and should be considered estimates.

Caption: Ball-and-stick model of this compound.

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation of the trifluoromethyl (CF₃) and methyl (CH₃) groups around their respective C-C bonds.

Rotation of the Trifluoromethyl Group

The rotation of the CF₃ group in benzotrifluorides is a topic of significant interest. The barrier to rotation is influenced by steric and electronic interactions with adjacent substituents. For an isolated benzotrifluoride molecule, the rotational barrier is generally low. However, in substituted derivatives, this barrier can be more substantial.

Computational studies on related molecules suggest that the lowest energy conformation of the CF₃ group is one where one C-F bond is staggered with respect to the C1-C2 and C1-C6 bonds of the aromatic ring. The eclipsed conformation, where a C-F bond aligns with a C-C bond of the ring, represents the transition state for rotation.

Table 2: Predicted Rotational Barrier for the CF₃ Group

| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (F-C-C1-C2) |

| Staggered (Ground State) | 0.0 | 30°, 90°, 150° |

| Eclipsed (Transition State) | ~0.6 - 1.2 | 0°, 60°, 120° |

Note: Values are estimated based on computational studies of substituted benzotrifluorides.

Rotation of the Methyl Group

The rotation of the methyl group is generally considered to have a very low energy barrier, often less than 1 kcal/mol, allowing for near-free rotation at room temperature. The preferred conformation is typically staggered with respect to the adjacent ring carbons.

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the fluorine and trifluoromethyl substituents.

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | 7.2 - 7.4 | d |

| H4 | 7.0 - 7.2 | d |

| H6 | 7.1 - 7.3 | s |

| CH₃ | 2.3 - 2.5 | s |

Note: Predicted values are relative to TMS in CDCl₃. Actual values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons attached to fluorine and the trifluoromethyl group will exhibit characteristic splitting patterns. Aromatic carbons typically resonate in the 120-150 ppm range.[4]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. Two distinct signals are expected for this compound: one for the aromatic fluorine and one for the trifluoromethyl group. Computational methods can be used to predict ¹⁹F NMR chemical shifts with reasonable accuracy.[5][6]

Table 4: Predicted ¹⁹F NMR Chemical Shifts

| Fluorine Group | Predicted Chemical Shift (ppm) |

| Ar-F | -110 to -115 |

| CF₃ | -60 to -65 |

Note: Predicted values are relative to CFCl₃.

Experimental Protocols

Proposed Synthesis

A plausible synthetic route to this compound can be adapted from methods used for similar substituted benzotrifluorides.[7][8] A potential pathway starting from 3-amino-5-methylbenzotrifluoride is outlined below.

Caption: Proposed synthetic workflow for this compound.

Protocol: Diazotization and Balz-Schiemann Reaction

-

Diazotization: 3-Amino-5-methylbenzotrifluoride is dissolved in aqueous tetrafluoroboric acid (HBF₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of the diazonium tetrafluoroborate salt.

-

Balz-Schiemann Reaction: The resulting diazonium salt is isolated by filtration and dried. The dry salt is then gently heated, leading to the decomposition of the diazonium group and the formation of this compound, nitrogen gas, and boron trifluoride.

-

Purification: The crude product is purified by distillation or column chromatography.

Computational Conformational Analysis Protocol

A standard workflow for the computational analysis of the conformational landscape of a small molecule like this compound is as follows.[9][10]

Caption: Logical workflow for computational conformational analysis.

-

Structure Building: A 3D model of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized using a suitable level of theory and basis set (e.g., Density Functional Theory with B3LYP functional and 6-31G(d) basis set) to find a local minimum on the potential energy surface.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).

-

Conformational Search: A systematic search for different conformers is conducted. For this molecule, this would involve rotating the CF₃ and CH₃ groups in discrete steps and performing a geometry optimization at each step.

-

Analysis: The energies of the resulting conformers are compared to identify the global minimum (most stable conformation) and any transition states for rotation. The energy difference between the ground state and the transition state provides the rotational energy barrier.

Applications in Drug Discovery and Materials Science

The incorporation of the benzotrifluoride moiety is a common strategy in drug design to improve pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group is known for its high lipophilicity and resistance to metabolic degradation. The additional fluorine substituent in this compound can further influence its properties, making it a potentially valuable building block for the synthesis of novel therapeutic agents and advanced materials.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational properties of this compound. While experimental data for this specific molecule is limited, a combination of data from related compounds and computational chemistry methods allows for a comprehensive understanding of its key features. The provided protocols for synthesis and computational analysis serve as a valuable resource for researchers working with this and similar fluorinated aromatic compounds. Further experimental studies are warranted to validate the predicted structural and spectroscopic data.

References

- 1. nbinno.com [nbinno.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 8. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 9. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. baranlab.org [baranlab.org]

A Theoretical Investigation of 3-Fluoro-5-methylbenzotrifluoride: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive theoretical framework for the study of 3-Fluoro-5-methylbenzotrifluoride. In the absence of extensive experimental and theoretical data for this specific molecule, this paper serves as a methodological roadmap for researchers. It details the application of modern computational chemistry techniques, particularly Density Functional Theory (DFT), to predict the structural, spectroscopic, and electronic properties of this compound. The protocols and data presentation formats described herein are based on established best practices for the analysis of related fluorinated aromatic compounds. This guide is intended to facilitate future research by providing a structured approach to the in silico characterization of this compound and similar molecules, which are of significant interest in medicinal chemistry and materials science.

Introduction

Fluorinated aromatic compounds are a cornerstone of modern chemical and pharmaceutical research. The incorporation of fluorine and trifluoromethyl groups into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound presents a unique combination of these functional groups on a benzene scaffold. Theoretical studies are essential for elucidating the intricate effects of these substituents on the molecule's geometry, electronic structure, and reactivity.

Computational chemistry provides powerful tools to supplement, interpret, and even predict experimental findings.[1] Methods such as Density Functional Theory (DFT) offer a cost-effective and accurate means to investigate a wide range of molecular properties before undertaking potentially complex and expensive laboratory synthesis and analysis. This guide provides a detailed protocol for a theoretical study of this compound, from initial geometry optimization to the prediction of spectroscopic signatures and electronic characteristics.

Computational Methodology

The recommended approach for the theoretical study of this compound involves quantum chemical calculations using Density Functional Theory. DFT has been successfully employed to understand the molecular characteristics of numerous benzamide and benzotrifluoride derivatives.

Software and Theoretical Model

All quantum chemical calculations can be performed using a software package such as Gaussian.[2] The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a widely used and reliable choice for such systems, often paired with a Pople-style basis set like 6-311++G(d,p).[3] This combination has been shown to provide a good balance between computational cost and accuracy for predicting the molecular geometries and vibrational spectra of fluorinated aromatic compounds.[1]

Experimental Protocols

Geometry Optimization: The first step is to perform a full geometry optimization of the this compound molecule. This process finds the lowest energy conformation of the molecule in the gas phase. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that a true energy minimum has been reached.

Vibrational Frequency Analysis: Following optimization, a vibrational frequency analysis should be performed at the same level of theory. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The computed wavenumbers are often scaled by a factor (typically around 0.96 for B3LYP) to better match experimental anharmonic frequencies.

NMR Chemical Shift Calculation: To predict the ¹H and ¹³C NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method should be employed on the optimized geometry.[2] Calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (TMS).

Electronic Properties Analysis: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), should be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. Further analysis using Natural Bond Orbital (NBO) theory can provide insights into intramolecular interactions and charge delocalization.

Predicted Molecular Properties

The following tables are templates for presenting the quantitative data that would be generated from the computational protocols described above.

Structural Parameters

The optimized geometric parameters (bond lengths and bond angles) provide the most stable three-dimensional structure of the molecule.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

|---|---|

| C-F | Data to be populated |

| C-C (aromatic) | Data to be populated |

| C-C (methyl) | Data to be populated |

| C-H (methyl) | Data to be populated |

| C-H (aromatic) | Data to be populated |

| C-C (CF₃) | Data to be populated |

| C-F (CF₃) | Data to be populated |

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) |

|---|---|

| F-C-C | Data to be populated |

| C-C-C (aromatic) | Data to be populated |

| H-C-H (methyl) | Data to be populated |

| C-C-H (aromatic) | Data to be populated |

| F-C-F (CF₃) | Data to be populated |

| C-C-F (CF₃) | Data to be populated |

Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | IR Intensity | Raman Activity |

|---|---|---|---|

| C-F stretch | Data to be populated | Data to be populated | Data to be populated |

| C-H stretch (aromatic) | Data to be populated | Data to be populated | Data to be populated |

| C-H stretch (methyl) | Data to be populated | Data to be populated | Data to be populated |

| CF₃ symmetric stretch | Data to be populated | Data to be populated | Data to be populated |

| CF₃ asymmetric stretch | Data to be populated | Data to be populated | Data to be populated |

| Ring breathing mode | Data to be populated | Data to be populated | Data to be populated |

Electronic and Chemical Reactivity Descriptors

Analysis of the frontier molecular orbitals and other electronic descriptors provides insight into the molecule's reactivity.

Table 4: Predicted Electronic Properties for this compound

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | Data to be populated |

| LUMO Energy | Data to be populated |

| HOMO-LUMO Gap | Data to be populated |

| Ionization Potential | Data to be populated |

| Electron Affinity | Data to be populated |

Visualizations

Diagrams are crucial for conveying complex information in a clear and concise manner. The following visualizations, created using the DOT language, illustrate the molecular structure and the proposed computational workflow.

Caption: Molecular structure of this compound.

Caption: Workflow for theoretical analysis.

Conclusion

This whitepaper has outlined a robust and systematic approach for the theoretical characterization of this compound using Density Functional Theory. By following the detailed protocols for geometry optimization, vibrational analysis, NMR prediction, and electronic structure calculations, researchers can generate a comprehensive dataset of this molecule's fundamental properties. These theoretical insights are invaluable for understanding its behavior and for guiding its potential applications in drug development and materials science. The methodologies and data presentation formats provided herein serve as a template for future computational studies on this and other novel fluorinated aromatic compounds.

References

- 1. 3-Aminobenzotrifluoride-D4 | C7H6F3N | CID 126455983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides [mdpi.com]

Solubility of 3-Fluoro-5-methylbenzotrifluoride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-5-methylbenzotrifluoride, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document outlines a recommended experimental protocol for its determination, presents an illustrative template for data presentation, and discusses the expected solubility behavior based on the physicochemical properties of analogous fluorinated aromatic compounds. The methodologies and data presentation formats described herein are intended to serve as a practical resource for researchers working with this and similar molecules.

Introduction

This compound (CAS No. 1099598-02-3) is a substituted toluene molecule featuring both a fluorine atom and a trifluoromethyl group.[1] These fluorine substitutions significantly influence the compound's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding affinity, making it a valuable building block in the synthesis of novel therapeutic agents and agrochemicals. The trifluoromethyl group, in particular, is known to enhance the stability and lipophilicity of molecules.[2]

Understanding the solubility of this compound in a range of organic solvents is critical for its effective use in various applications, including:

-

Reaction Media Selection: Ensuring complete dissolution of reactants for optimal reaction kinetics and yield.

-

Purification Processes: Selecting appropriate solvents for crystallization, extraction, and chromatography.

-

Formulation Development: Designing stable and effective formulations for downstream applications.

-

Predictive Modeling: Generating data for computational models that predict the behavior of more complex derivatives.[3]

Illustrative Solubility Data

The following table serves as a template for the systematic presentation of solubility data for this compound. The values presented are for illustrative purposes only and are intended to guide researchers in the format and type of data to be collected. It is strongly recommended that experimental determination of these values be carried out using the protocol outlined in Section 3.

Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Non-Polar Solvents | ||||

| Hexane | C₆H₁₄ | 0.1 | Data Not Available | Data Not Available |

| Toluene | C₇H₈ | 2.4 | Data Not Available | Data Not Available |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Data Not Available | Data Not Available |

| Polar Aprotic Solvents | ||||

| Dichloromethane | CH₂Cl₂ | 3.1 | Data Not Available | Data Not Available |

| Acetone | (CH₃)₂CO | 5.1 | Data Not Available | Data Not Available |

| Acetonitrile | CH₃CN | 5.8 | Data Not Available | Data Not Available |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | Data Not Available | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | Data Not Available | Data Not Available |

| Polar Protic Solvents | ||||

| Ethanol | C₂H₅OH | 4.3 | Data Not Available | Data Not Available |

| Methanol | CH₃OH | 5.1 | Data Not Available | Data Not Available |

| Water | H₂O | 10.2 | Expected to be Insoluble | Expected to be Insoluble |

Note: The molecular weight of this compound is 178.13 g/mol .[1]

Recommended Experimental Protocol for Solubility Determination

The following protocol describes a robust and widely applicable method for determining the solubility of this compound in organic solvents. This method is based on the principle of preparing a saturated solution and subsequently quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm, compatible with the solvent)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The equilibration time should be determined empirically.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter compatible with the solvent to remove any remaining suspended particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

-

Prepare a series of calibration standards of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standards.

-

Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Figure 1. Experimental workflow for the determination of solubility.

Expected Solubility Behavior and Influencing Factors

The molecular structure of this compound, with its aromatic ring, methyl group, and fluorinated substituents, suggests a non-polar to moderately polar character. The trifluoromethyl group is highly lipophilic and can significantly influence intermolecular interactions.[2]

-

Polarity: Based on the principle of "like dissolves like," it is expected that this compound will exhibit higher solubility in non-polar and polar aprotic solvents compared to highly polar protic solvents. Its solubility in water is expected to be very low.[2][4]

-

Temperature: For most solid solutes, solubility increases with temperature. It is advisable to determine solubility at a controlled, standard temperature (e.g., 25°C) for data consistency and comparability.

-

Solvent-Solute Interactions: Specific interactions, such as hydrogen bonding (which is unlikely for this solute as a hydrogen bond donor) and dipole-dipole interactions, will play a role in the extent of solubility in different solvents.

Conclusion

While quantitative solubility data for this compound is not currently widely published, this technical guide provides researchers with the necessary tools to generate this critical information. The recommended experimental protocol is robust and adaptable, and the illustrative data table offers a clear template for reporting results. A thorough understanding of the solubility of this compound will undoubtedly facilitate its effective application in the synthesis and development of new chemical entities. It is recommended that future work focus on the experimental determination of the solubility of this compound in a diverse range of organic solvents and at various temperatures to build a comprehensive public database for the scientific community.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. 3-Fluoro-5-Nitrobenzotrifluoride Manufacturer & Supplier in China | CAS 121433-89-6 | Properties, Applications, Safety Data [boulingchem.com]

- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5-Methylbenzotrifluoride (CAS 401-89-6) | Properties, Uses, Safety & Suppliers in China [boulingchem.com]

An In-depth Technical Guide to the Stability and Reactivity of 3-Fluoro-5-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of 3-Fluoro-5-methylbenzotrifluoride (CAS No. 1099598-02-3), a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from closely related benzotrifluoride derivatives to project its chemical behavior. The document covers physicochemical properties, thermal stability, and characteristic reactivity, including electrophilic and nucleophilic aromatic substitution. Standardized experimental protocols for assessing stability are also detailed to guide further research.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Methylbenzotrifluoride | 3-Fluorobenzotrifluoride |

| CAS Number | 1099598-02-3[1] | 401-79-6[2] | 401-80-9[3] |

| Molecular Formula | C₈H₆F₄[1] | C₈H₇F₃[2] | C₇H₄F₄[3] |

| Molecular Weight | 178.13 g/mol [1] | 160.14 g/mol [2] | 164.10 g/mol [3] |

| Boiling Point | Data not available | 130 °C[2] | 101-102 °C[3] |

| Density | Data not available | 1.16 g/mL[2] | 1.302 g/mL at 25 °C[3] |

| Appearance | Data not available | Colorless to almost colorless clear liquid[2] | Colorless to yellow liquid[3] |

Stability

The stability of this compound is influenced by its aromatic nature and the presence of highly stable carbon-fluorine bonds. Generally, benzotrifluoride derivatives exhibit high thermal and chemical stability.[2]

Thermal Stability

Fluorinated aromatic compounds are known for their enhanced thermal stability.[2] While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not publicly available, studies on similar benzotrifluoride-containing liquid crystals show great thermal stability over a broad temperature range.[4][5] It is anticipated that this compound would remain stable under normal laboratory conditions and at elevated temperatures.

Decomposition, when it occurs at very high temperatures, is expected to produce hazardous products such as carbon oxides and hydrogen fluoride.[4]

Chemical Stability

The trifluoromethyl group is generally inert to many chemical transformations. However, it can be susceptible to hydrolysis to a carboxylic acid group under harsh conditions, such as treatment with strong acids at elevated temperatures. The aromatic ring itself is stable under normal conditions but will undergo reactions as detailed in the reactivity section. The compound is expected to be stable under normal storage conditions, kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and strong oxidizing agents.[6]

Reactivity

The reactivity of this compound is dictated by the electronic effects of its substituents on the aromatic ring. Both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack.

Electrophilic Aromatic Substitution

The electron-withdrawing nature of the fluorine and trifluoromethyl groups deactivates the benzene ring, making electrophilic aromatic substitution reactions slower compared to benzene. Both substituents are meta-directing. Therefore, electrophilic attack is predicted to occur at the positions meta to both groups, which are positions 2, 4, and 6. Given the steric hindrance from the adjacent methyl and trifluoromethyl groups, position 4 would be the most likely site of substitution.

Caption: General workflow for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing trifluoromethyl and fluoro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atom bearing the fluorine. The electron-withdrawing groups stabilize the negatively charged Meisenheimer intermediate. Nucleophiles will preferentially attack the carbon attached to the fluorine atom.

Caption: General workflow for nucleophilic aromatic substitution.

Experimental Protocols

The following are generalized protocols for assessing the thermal stability of liquid organic compounds like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound.

Methodology:

-

Sample Preparation: Weigh approximately 5-10 mg of the liquid sample into an alumina crucible.[7]

-

Instrument Setup: Place the crucible in the TGA instrument.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.[8]

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[8]

-

Data Acquisition: Continuously record the sample weight as a function of temperature.[8]

-

Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition and the percentage of weight loss at different temperatures.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine melting point, boiling point, and other phase transitions.

Methodology:

-

Sample Preparation: Accurately weigh 5-15 mg of the liquid sample into a hermetically sealed aluminum DSC pan.[9] An empty hermetically sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Atmosphere: Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[9]

-

Temperature Program:

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Analysis: Analyze the resulting thermogram for endothermic and exothermic peaks, which correspond to phase transitions such as melting and boiling. The onset of the peak is typically taken as the transition temperature.[9]

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This compound is a stable aromatic compound whose reactivity is governed by the strong electron-withdrawing effects of its fluoro and trifluoromethyl substituents. While specific experimental data on its physical properties and thermal stability are limited, its chemical behavior can be reliably predicted based on the well-established principles of aromatic chemistry. It is expected to be deactivated towards electrophilic substitution and activated towards nucleophilic substitution. This guide provides a foundational understanding for researchers and professionals working with this and similar fluorinated building blocks in drug discovery and materials science. Further experimental investigation is warranted to fully characterize its physicochemical properties and reactivity profile.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. indiamart.com [indiamart.com]

- 4. (Open Access) Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety (2023) | Fowzia S. Alamro | 6 Citations [scispace.com]

- 5. Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Fluoro-5-Nitrobenzotrifluoride Manufacturer & Supplier in China | CAS 121433-89-6 | Properties, Applications, Safety Data [boulingchem.com]

- 7. epfl.ch [epfl.ch]

- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 10. web.williams.edu [web.williams.edu]

Methodological & Application

The Role of 3-Fluoro-5-methylbenzotrifluoride in Pharmaceutical Synthesis: A Guide to Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications of 3-Fluoro-5-methylbenzotrifluoride as a key building block in pharmaceutical synthesis. While specific, publicly documented examples of its direct use in the synthesis of commercial drugs are limited, its structural motifs—a fluorinated and trifluoromethylated benzene ring with a reactive methyl group—make it a highly valuable precursor for the generation of diverse and complex molecular scaffolds. The strategic incorporation of fluorine and trifluoromethyl groups can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.

This guide will explore the potential synthetic transformations of this compound, drawing parallels from the well-established chemistry of structurally related compounds. Detailed, representative protocols for key synthetic methodologies are provided to illustrate its utility in drug discovery and development.

Overview of Synthetic Potential

This compound offers several reactive sites for elaboration into more complex pharmaceutical intermediates. The primary points of functionalization include the methyl group and the aromatic ring itself.

-

Methyl Group Functionalization: The methyl group can be a handle for various transformations, including oxidation to a carboxylic acid or alcohol, or halogenation to introduce a leaving group for subsequent nucleophilic substitution.

-

Aromatic Ring Functionalization: The aromatic ring can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the trifluoromethyl group will influence the regioselectivity. More commonly, the introduction of a directing group or conversion to an organometallic species would precede further functionalization.

-

Derivatization to Halogenated Analogues: A common strategy in medicinal chemistry is the conversion of a methyl group to a more versatile functional group. For instance, bromination of the aromatic ring, potentially after oxidation of the methyl group, would open up a vast array of palladium-catalyzed cross-coupling reactions.

Key Synthetic Applications and Protocols

The following sections detail potential synthetic routes and experimental protocols for utilizing this compound in the synthesis of pharmaceutical building blocks. These protocols are based on established methodologies for similar substrates.

Oxidation of the Methyl Group

The oxidation of the methyl group to a carboxylic acid provides a crucial functional handle for amide bond formation, a cornerstone of medicinal chemistry.

Table 1: Representative Oxidation Reaction Conditions

| Oxidizing Agent | Catalyst (if any) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Potassium Permanganate (KMnO₄) | - | Water/Pyridine | 80-100 | 4-8 | 60-80 |

| Chromic Acid (H₂CrO₄) | - | Acetic Acid/Water | 90-110 | 2-6 | 70-85 |

Experimental Protocol: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoic acid

-

To a solution of this compound (1.0 eq) in a mixture of pyridine and water (5:1), add potassium permanganate (3.0 eq) portion-wise over 30 minutes.

-

Heat the reaction mixture to 90°C and stir vigorously for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the manganese dioxide precipitate.

-

Wash the precipitate with a small amount of hot water.

-

Acidify the combined filtrate with concentrated hydrochloric acid (HCl) to pH 2-3, resulting in the precipitation of the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-Fluoro-5-(trifluoromethyl)benzoic acid.

Bromination of the Aromatic Ring

Introduction of a bromine atom onto the aromatic ring is a key transformation that enables subsequent palladium-catalyzed cross-coupling reactions, allowing for the construction of complex biaryl and heteroaryl structures common in kinase inhibitors and other targeted therapies.

Table 2: Representative Bromination Reaction Conditions